
Cobalt;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;thulium is a compound that combines the properties of cobalt and thulium, two elements from different groups in the periodic table Cobalt is a transition metal known for its magnetic properties and high melting point, while thulium is a rare earth element with specialized applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt;thulium involves several steps to extract and purify the elements from their ores. Cobalt is typically extracted from ores such as cobaltite and erythrite through processes like roasting and leaching. Thulium, on the other hand, is extracted from minerals like monazite and xenotime using ion exchange and solvent extraction techniques .
Industrial Production Methods: For high-purity metals, the calciothermic and electrolytic processes are commonly used. The calciothermic process involves converting the rare-earth oxide to fluoride, which is then reduced with calcium metal to produce the pure metal . The electrodeposition method is also employed, especially for rare earth metals, using non-aqueous electrolytic media such as molten salts or ionic liquids .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution. Thulium primarily exists in the +3 oxidation state, forming compounds like thulium oxide and thulium halides . Cobalt can exist in multiple oxidation states, commonly +2 and +3, forming compounds such as cobalt(II) oxide and cobalt(III) chloride.
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, acids, and bases. For example, thulium reacts with halogens like chlorine to form thulium halides, while cobalt reacts with acids to form cobalt salts .
Major Products Formed: The major products formed from these reactions include thulium oxide, thulium halides, cobalt(II) oxide, and cobalt(III) chloride. These compounds have various applications in different fields, including electronics and catalysis .
Aplicaciones Científicas De Investigación
Cobalt;thulium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization . In biology and medicine, thulium is used in portable X-ray devices and solid-state lasers, while cobalt complexes are studied for their potential anticancer properties . In industry, this compound is used in the production of high-performance magnets and advanced materials for electronic devices .
Mecanismo De Acción
The mechanism of action of cobalt;thulium involves its interaction with molecular targets and pathways in biological systems. Cobalt complexes, for example, can interact with cellular components like DNA and proteins, leading to various biological effects . Thulium, on the other hand, is known for its ability to emit X-rays when irradiated, making it useful in medical imaging .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt;thulium include other rare earth-transition metal combinations, such as cobalt;ytterbium and cobalt;erbium. These compounds share some properties with this compound but also have unique characteristics due to the different rare earth elements involved .
Uniqueness: this compound is unique due to the specific combination of cobalt’s magnetic properties and thulium’s specialized applications in medical and industrial fields.
Propiedades
Número CAS |
12017-45-7 |
|---|---|
Fórmula molecular |
Co2Tm |
Peso molecular |
286.80061 g/mol |
Nombre IUPAC |
cobalt;thulium |
InChI |
InChI=1S/2Co.Tm |
Clave InChI |
PAHQPFIKAZQZQC-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
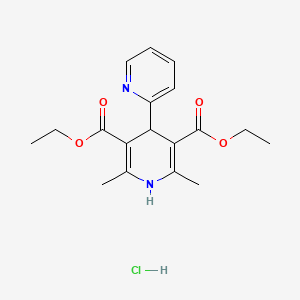
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
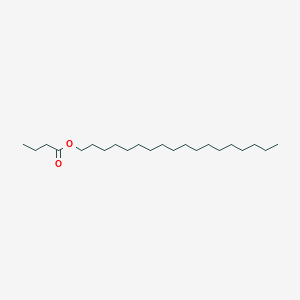
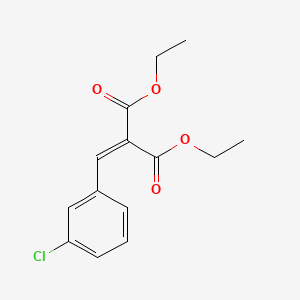

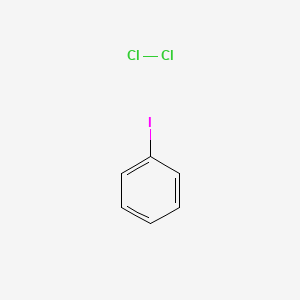
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
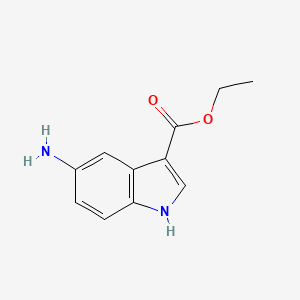
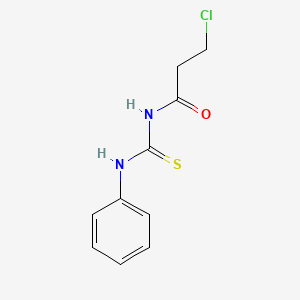

![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
